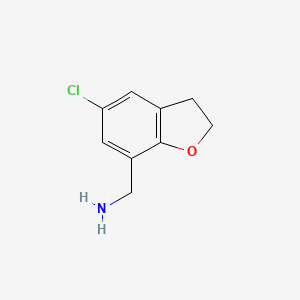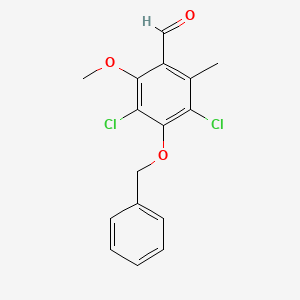
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde is an organic compound belonging to the class of benzaldehydes. This compound is characterized by the presence of a benzyloxy group, two chlorine atoms, a methoxy group, and a methyl group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde typically involves the benzoylation of substituted phenols followed by a series of reactions to introduce the desired functional groups. One common method involves the use of anhydrous aluminum chloride as a catalyst under neat conditions to achieve the Fries rearrangement, which converts benzoylated products into hydroxy benzophenones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atoms and other substituents on the benzene ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups onto the benzene ring.
Applications De Recherche Scientifique
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde include:
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H14Cl2O3 |
|---|---|
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
3,5-dichloro-2-methoxy-6-methyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H14Cl2O3/c1-10-12(8-19)15(20-2)14(18)16(13(10)17)21-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Clé InChI |
DFKJQADCBUWZPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)OCC2=CC=CC=C2)Cl)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-1H-benzo[d]imidazol-6-amine](/img/structure/B12827510.png)
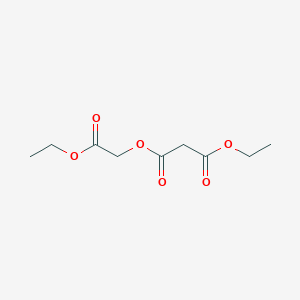
![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
![3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12827515.png)
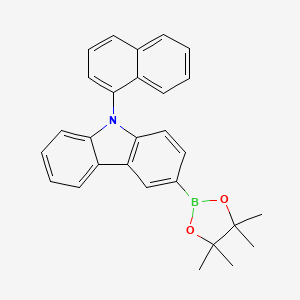
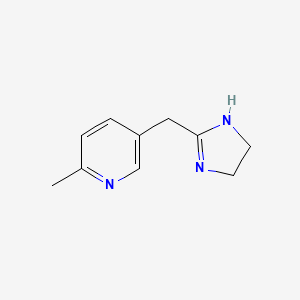
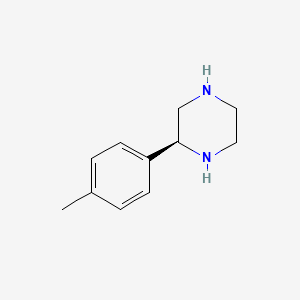
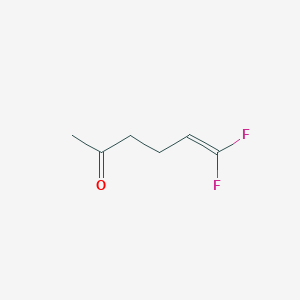
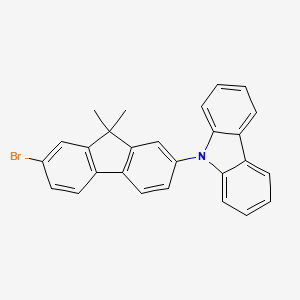

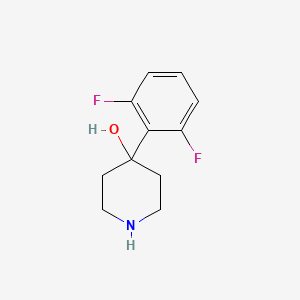
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)

